Product packaging for SPAN polymer(Cat. No.:CAS No. 176742-23-7)

SPAN polymer

Cat. No.: B1171047
CAS No.: 176742-23-7
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Description

SPAN polymer, or sulfurized polyacrylonitrile, is a pioneering cathode material designed for next-generation lithium-sulfur (Li-S) battery research. It addresses the fundamental challenges of traditional sulfur cathodes by covalently binding sulfur within a conductive carbon-nitrogen polymer matrix. This unique structure effectively suppresses the polysulfide shuttle effect—a primary cause of capacity fade and short cycle life in conventional Li-S systems—and enables a solid-state conversion mechanism . This covalent bonding immobilizes sulfur, prevents the formation of soluble lithium polysulfide intermediates, and mitigates substantial volume changes during cycling . Consequently, SPAN facilitates highly stable cycling and is compatible with conventional carbonate-based electrolytes, unlike traditional sulfur cathodes that require ether electrolytes . SPAN typically delivers a high theoretical specific capacity and is a key enabler for developing lithium-sulfur batteries with high energy density, making it a critical material for research applications ranging from long-range electric vehicles to grid-scale energy storage . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

176742-23-7

Molecular Formula

C8H6N2O3S

Synonyms

SPAN polymer

Origin of Product

United States

Synthetic Methodologies and Process Engineering for Span Polymer

Precursor Chemistry and Preparation for SPAN Polymer Synthesis

The foundation of this compound lies in the careful selection and interaction of its primary components: a carbon-nitrogen polymer backbone and a sulfur source.

Polyacrylonitrile (B21495) (PAN), a synthetic polymer with the linear formula (CH₂CHCN)n, serves as the essential backbone for SPAN. wikipedia.org PAN is widely recognized as a precursor for producing high-quality carbon fibers, a process that involves stabilization and carbonization at high temperatures. wikipedia.orgresearchgate.net Its inherent properties, including thermal stability, high strength, low density, and a high modulus of elasticity, make it an ideal foundational material for advanced composites. wikipedia.org

In the synthesis of SPAN, the PAN polymer chain undergoes significant structural changes. During the thermal process, the polymer chains are cyclized and dehydrogenated. mdpi.com This transformation creates a more stable, ladder-like structure which is crucial for the subsequent integration of sulfur. csic.es This cyclization process is a key step, converting the linear PAN chain into a more robust, heat-resistant structure that forms the carbonaceous framework of the final SPAN material. csic.es

Elemental sulfur is the critical reactant that transforms the PAN backbone into SPAN. The synthesis is typically achieved by heating a mixture of PAN and sublimed sulfur. jiangnan.edu.cn To facilitate complete sulfurization, a significant excess of sulfur is often used, with reported weight ratios of PAN to sulfur as high as 1:10. jiangnan.edu.cn

During the heat treatment, the reactivity of sulfur is paramount. As the PAN backbone cyclizes and dehydrogenates, it forms carbon-carbon double bonds. mdpi.com Highly reactive sulfur species, likely small sulfur fragments, readily attack these double bonds in a process analogous to vulcanization. mdpi.com This results in the covalent bonding of sulfur to the polymer backbone, primarily through C–S bonds. jiangnan.edu.cnkjmm.org The sulfur incorporates into the structure not as elemental sulfur, but as short polysulfide chains (–Sₓ–, where x is typically 2-3) that are chemically bound to the carbon framework. jiangnan.edu.cn This chemical trapping of sulfur is a defining characteristic of SPAN, distinguishing it from simple composites where sulfur is merely physically mixed. jiangnan.edu.cn The process effectively creates a new composite material where sulfur is an integral part of the polymer structure. dlr.de

Thermal Treatment Protocols for this compound Synthesis

The conversion of PAN and sulfur precursors into SPAN is governed by carefully controlled thermal treatment. The temperature, atmosphere, and heating conditions collectively dictate the final structure and properties of the polymer.

Temperature is one of the most critical parameters in SPAN synthesis, directly influencing its molecular structure and composition. jiangnan.edu.cn The synthesis is typically conducted at temperatures ranging from 300°C to 700°C. jiangnan.edu.cn Research shows a clear correlation between the synthesis temperature and the final properties of the material. For instance, the sulfur content within the SPAN matrix tends to decrease as the synthesis temperature increases. jiangnan.edu.cn

The temperature regime also dictates the nature of the chemical bonds formed. Spectroscopic analyses of SPAN synthesized at different temperatures reveal variations in the ratios of specific functional groups. ucsd.edu As the temperature increases, the relative amount of bridging S-S bonds diminishes, while the carbon backbone becomes more graphitized. ucsd.eduosti.gov This thermal evolution allows for the tuning of the material's attributes. In one study, an optimal sulfurization temperature of 500°C was identified for producing SPAN with superior electrochemical performance, highlighting the importance of precise temperature control. jiangnan.edu.cn

Table 1: Effect of Synthesis Temperature on SPAN Properties

Synthesis Temperature (°C)Key Structural Features ObservedImpact on Material PropertiesReference
300 - 400Higher sulfur content, presence of C-S and S-S bonds. jiangnan.edu.cn Formation of pyridine-N, graphite-N, and N-H groups. ucsd.eduInitial stages of cyclization and sulfurization. jiangnan.edu.cnucsd.edu
500Optimal balance of sulfur content and structural integrity for certain applications. jiangnan.edu.cnReported to yield the best cell performance in Li-S batteries, with high reversible capacity. jiangnan.edu.cn jiangnan.edu.cn
600 - 700Lower sulfur content. jiangnan.edu.cn Diminished bridging S-S bonds. ucsd.edu Increased graphitization of the carbon backbone. osti.govEnhanced thermal stability but potentially lower active sulfur content. jiangnan.edu.cnucsd.eduosti.gov

The atmosphere in which the pyrolysis is conducted is crucial for ensuring the desired chemical reactions occur while preventing others, such as combustion. researchgate.net The synthesis of SPAN is performed in a controlled, oxygen-free environment, typically under a flow of inert gas like nitrogen researchgate.netjiangnan.edu.cn or argon. kjmm.orgucsd.edu This inert atmosphere is essential to allow the thermal decomposition and sulfurization reactions to proceed without the oxidative degradation of the polymer. researchgate.netcopernicus.org

While the main sulfurization process requires an inert environment, the preparation of the PAN precursor itself can involve an initial stabilization step in an oxygen-containing atmosphere (air) at lower temperatures (200–300°C). csic.es This pre-treatment creates a stabilized "ladder polymer" that is more suitable for the subsequent high-temperature carbonization and sulfurization. csic.es The pressure of the inert atmosphere can also be a variable; studies have explored synthesis under both atmospheric and semi-atmospheric pressures to understand its effect on the final material. kjmm.org The choice of atmosphere can also influence reaction pathways; for example, a reactive atmosphere like CO₂ has been shown to interact with the forming char, accelerating polymer decomposition differently than an inert N₂ atmosphere. researchgate.netqmul.ac.uk

More complex, multi-step heating protocols have also been developed. For example, a process might involve an initial hold at a lower temperature (e.g., 155°C for 2 hours) to melt the sulfur and initiate reactions, followed by a ramp up to a higher temperature (e.g., 400°C for 6 hours) for the main sulfurization and cyclization phase. kjmm.org The pre-heating temperature, in particular, can significantly influence the diffusion of material and the quality of bonding within the structure. frontiersin.org By carefully controlling these conditions, researchers can enhance specific material attributes, such as improving the degree of cyclization, increasing thermal stability up to 500°C, or maximizing electrochemical performance. kjmm.orgsciopen.com

Table 2: Research Findings on Optimized Heating Conditions for SPAN

Heating ProtocolObjectiveObserved OutcomeReference
Single step: Heat to 300-700°C, hold for 3 hours.Investigate the effect of final temperature on performance.500°C identified as optimum for specific electrochemical applications. jiangnan.edu.cn jiangnan.edu.cn
Two-step: 155°C for 2 hours, then 400°C for 6 hours.Enhance thermal stability.Resulted in a c-SPAN material with enhanced thermal stability and uniform elemental distribution. kjmm.org kjmm.org
Co-heating with additives (CuSO₄ and ZDB).Reduce the onset temperature for PAN cyclization.Achieved a higher degree of cyclization at lower temperatures, improving performance. sciopen.com sciopen.com
Varying pre-heating temperature (in a related process).Improve material diffusion and mechanical strength.Increasing pre-heating from 70°C to 100°C significantly improved material diffusion and strength. frontiersin.org frontiersin.org

Chemical Approaches to this compound Preparation

The foundational methods for creating this compound involve the chemical manipulation and reaction of its precursor, polyacrylonitrile (PAN). These approaches focus on preparing a suitable PAN structure and then introducing sulfur through a controlled chemical reaction.

Suspension Polymerization Techniques for SPAN Precursors

On an industrial scale, the primary method for producing polyacrylonitrile (PAN), the precursor to SPAN, is suspension polymerization. igtpan.com This process involves polymerizing acrylonitrile (B1666552) monomers in an aqueous slurry. igtpan.com A common and effective method utilizes a redox initiation system. igtpan.com

The polymerization of acrylonitrile into polyacrylonitrile typically occurs through several key steps using a Redox Persulfate/Bisulfite/Fe³⁺/Fe²⁺ system. igtpan.com The initiation stage begins with the creation of free radicals through two main reactions: the oxidation of ferrous cations (Fe²⁺) by persulfate (S₂O₈²⁻) and the reduction of ferric cations (Fe³⁺) by the bisulfite anion (HSO₃⁻). igtpan.com These reactions generate sulfate (B86663) and sulfite (B76179) free radicals that quickly react with the acrylonitrile monomers dissolved in the water, starting the polymer chain growth. igtpan.com The bisulfite ion also functions as a chain transfer agent, which helps control the molar mass of the resulting polymer. igtpan.com The growth of the polymer chain, or propagation, continues until termination occurs, which can happen via mechanisms like radical recombination. igtpan.com

To maintain optimal reaction conditions, the process is typically controlled within a pH range of 2.0 to 3.5, where bisulfite ions are predominant and the generated ferric ions are sufficiently soluble. igtpan.com Sulfuric acid may be added to keep the pH within this range. igtpan.com Once the polymerization reaches the desired point, a chelating agent such as ethylene-diamine-tetra-acetic acid (EDTA) can be added to interrupt the redox reaction by forming stable complexes with the iron ions, thus stopping the polymerization. igtpan.com

Table 1: Key Components and Conditions for Suspension Polymerization of PAN

Component/ParameterRole/ConditionReference
AcrylonitrileMonomer igtpan.com
Redox SystemPersulfate / Bisulfite / Fe³⁺/Fe²⁺ igtpan.com
pH Range2.0 - 3.5 igtpan.com
InitiationFormation of sulfate (SO₄⁻) and sulfite (SO₃⁻) free radicals igtpan.com
Chain Transfer AgentBisulfite ion (HSO₃⁻) igtpan.com
Termination AgentEthylene-diamine-tetra-acetic acid (EDTA) igtpan.com

Surface Modification Strategies for Polyacrylonitrile

Modifying the surface of the PAN precursor is a key strategy for enhancing the final properties of the this compound. Polyacrylonitrile is a relatively active polymer, making it amenable to various surface modification techniques. mdpi.com These modifications can introduce new functional groups, which in turn can influence the subsequent sulfurization process and the electrochemical performance of the final SPAN material.

Common methods for PAN surface modification include chemical treatments and plasma treatments. mdpi.com One of the most studied chemical modifications is alkaline hydrolysis, typically using sodium hydroxide (B78521) (NaOH). semanticscholar.org The mechanism for this reaction involves two primary stages. semanticscholar.org Initially, hydroxyl ions attack the nitrile groups (C≡N) on the PAN surface, creating an amide moiety. semanticscholar.org This is followed by the formation of carboxyl (–COOH) and amide groups. semanticscholar.org The introduction of these carboxylic acid groups can be confirmed and quantified by their interaction with dyes like toluidine blue O. semanticscholar.org This process has been shown to be a simple and effective way to modulate the hydrophilicity of PAN membranes. semanticscholar.org

Another chemical approach involves reacting PAN with simple chemicals like ethanolamine. nih.gov This reaction targets the nitrile groups and can be used to introduce other functional amines to the surface. nih.gov Physical coating methods, where the PAN surface is coated with other polymers or nanoparticles, are also employed. nih.gov These surface modifications are crucial as they can improve properties like wettability and provide anchor points for more uniform sulfur incorporation. mdpi.comsemanticscholar.org

Table 2: Effect of Alkaline Hydrolysis Time on PAN Membrane Hydrophilicity

Reaction Time (hours)Contact AngleReference
060° semanticscholar.org
3 semanticscholar.org

Advanced Synthetic Routes and Novel Methodologies

Beyond traditional chemical preparations, researchers are exploring advanced manufacturing techniques and novel synthetic routes to create SPAN-based materials with tailored architectures and improved performance characteristics.

Electrospinning Techniques for SPAN-Based Architectures

Electrospinning is a versatile and straightforward technique that uses a high-voltage electrostatic field to produce continuous polymer fibers with diameters ranging from nanometers to a few micrometers. union.edursc.orgnanoprg.com This method has been successfully applied to create flexible and freestanding SPAN nanofiber architectures. jiangnan.edu.cn The typical process involves two steps: first, a PAN polymer solution is electrospun to form a mat of nanofibers; this is followed by a sulfurization process where the nanofiber mat is heated with sulfur. jiangnan.edu.cn

This technique allows for the creation of highly porous structures that can alleviate the volume expansion that occurs during electrochemical cycling. mdpi.comrsc.org Researchers have also used electrospinning to embed other conductive materials, such as carbon nanotubes (CNTs), within the SPAN fibers to construct freestanding and highly conductive cathodes. jiangnan.edu.cnmdpi.com The ability to fabricate SPAN as non-woven nanofibrous membranes provides significant advantages in terms of electrode design, potentially eliminating the need for inactive binder materials. jiangnan.edu.cnrsc.org Emulsion electrospinning is a variation of this technique used to create core-shell nanofibers. rsc.org

Strategies for Modulating Sulfur Incorporation and Distribution within this compound

The performance of SPAN is critically dependent on the amount and distribution of sulfur within the polymer matrix. A key strategy for controlling sulfur incorporation is the careful management of synthesis temperature and time during the sulfurization process. rsc.org Research indicates that SPAN synthesized at temperatures between 300 and 450 °C generally exhibits favorable electrochemical properties. rsc.org During this heat treatment, the PAN backbone undergoes cyclization and dehydrogenation, while elemental sulfur (often starting as S₈ rings) breaks down into smaller, more reactive Sₓ (where n = 2-6) molecules that can covalently bond to the polymer backbone. jiangnan.edu.cnfrontiersin.org

The optimal temperature can vary based on the form of the precursor; for instance, bulk-type SPAN may require higher temperatures (e.g., 450 °C) compared to powdered forms. rsc.org One study on SPAN nanofibers found 500 °C to be the optimized synthesis temperature for achieving the best cell performance. jiangnan.edu.cn The ratio of sulfur to PAN is another critical parameter, though studies suggest there is an upper limit to the amount of sulfur that can be covalently bonded. rsc.org

Novel synthetic routes are also being developed to improve sulfur distribution. For example, a liquid-phase cyclization method has been proposed to prepare SPAN materials, which leads to more uniform sulfur distribution and enhanced electrical conductivity compared to traditional solid-phase synthesis. acs.org Advanced characterization techniques have identified key structural features such as C–S bonds, sulfur dimers, and sulfur chains within the SPAN structure, providing a deeper understanding of how sulfur is integrated. ucsd.eduacs.org

Table 3: Influence of Synthesis Temperature on SPAN Properties

Synthesis TemperatureKey Outcome/ObservationReference
300-450 °CGenerally considered the optimal range for good electrochemical properties. rsc.org
350 °CIdentified as optimal for forming stable chemical bonds between sulfur and the PAN-derived skeleton. rsc.org
450 °CFound to be optimal for the synthesis of bulk-type SPAN pellets. rsc.org
500 °CDetermined as the optimized temperature for preparing SPAN nanofibers via electrospinning. jiangnan.edu.cn
390–460 °CHigher temperatures can lead to a higher degree of graphitization and increased surface area. rsc.org

Development of Scalable Synthesis Protocols

For SPAN to be commercially viable, the development of simple, economical, and scalable synthesis protocols is essential. researchgate.net The inherent simplicity of the most common SPAN synthesis method—the direct heating of a mixture of sulfur and polyacrylonitrile—lends itself to scalability. frontiersin.orgresearchgate.net This approach avoids complex steps and toxic compounds, making it attractive for large-scale production. researchgate.net

The development of room-temperature synthesis for related sulfurized polymers highlights a trend toward more energy-efficient and scalable processes, even though SPAN itself typically requires high-temperature treatment. rsc.org Research into step-economy approaches, such as integrating one-pot oligomer synthesis with iterative growth, reflects a broader push in polymer science toward more efficient and scalable protocols that minimize waste and intermediate purification steps. chemrxiv.org Furthermore, continuous manufacturing processes like electrospinning offer a pathway to scalable production of SPAN-based materials in formats such as rolls of nanofiber mats, which could be directly integrated into battery manufacturing lines. jiangnan.edu.cn The goal is to move away from complex, multi-step batch processes toward streamlined methods that are suitable for industrial-scale output. zju.edu.cn

Structural Elucidation and Advanced Characterization Techniques for Span Polymer

Spectroscopic Methodologies for SPAN Polymer Structural Analysis

Spectroscopic techniques are indispensable for probing the local chemical environment within the this compound. These methods provide detailed insights into the elemental makeup, functional groups, and bonding arrangements.

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Bonding State Identification

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms within the top few nanometers of a material's surface. researchgate.netwikipedia.org In the analysis of SPAN, XPS is crucial for identifying the presence of carbon, nitrogen, and sulfur, and more importantly, for elucidating their respective bonding environments. ucsd.eduresearchgate.netacs.org

High-resolution XPS spectra of the C 1s, N 1s, and S 2p regions provide detailed information. The C 1s spectrum can be deconvoluted into several peaks corresponding to different carbon bonds, such as C-C, C=C, C-N, C=N, and C-S. The N 1s spectrum helps in identifying nitrogen-containing functional groups like pyridinic, pyrrolic, and graphitic nitrogen. The S 2p spectrum is particularly important for understanding the nature of sulfur in the polymer, revealing the presence of C-S covalent bonds and S-S bonds within short sulfur chains. acs.org

Table 1: Representative XPS Peak Assignments for this compound

Element Binding Energy (eV) Range Assigned Chemical State/Bond
C 1s~284.8sp² C=C (graphitic carbon)
~285.5C-S
~286.5C-N
N 1s~398.5Pyridinic-N
~400.1Pyrrolic-N
S 2p~164.0S-S (bridging sulfur)
~165.2C-S (terminal sulfur)

Note: Exact binding energies can vary depending on the specific synthesis conditions and calibration.

Raman Spectroscopy for Carbon Backbone Aromaticity and Sulfur Chain Analysis

Raman spectroscopy is a powerful non-destructive technique for characterizing the vibrational modes of molecules, making it ideal for studying the carbon structure and sulfur species in SPAN. researchgate.netrsc.org The Raman spectrum of SPAN is typically dominated by two broad bands related to its carbon backbone: the D-band (around 1325-1340 cm⁻¹) and the G-band (around 1513-1558 cm⁻¹). researchgate.netresearchgate.net

The D-band arises from disordered carbon structures (sp³ hybridization), while the G-band is associated with the in-plane stretching of sp²-hybridized carbon atoms in a graphitic structure. researchgate.net The intensity ratio of these two bands (ID/IG) is often used to quantify the degree of graphitization or disorder in the carbonaceous framework of the this compound. researchgate.net

Furthermore, Raman spectroscopy can detect the vibrational modes of sulfur-sulfur (S-S) and carbon-sulfur (C-S) bonds. Peaks in the lower frequency region (typically below 500 cm⁻¹) are characteristic of S-S stretching modes in short sulfur chains. rsc.org Additional peaks, often observed at wavenumbers such as 305, 374, and 927 cm⁻¹, have been assigned to C-S bonds, providing direct evidence for the covalent linkage of sulfur to the polymer backbone. researchgate.net

Table 2: Key Raman Peak Assignments for this compound

Wavenumber (cm⁻¹) Range Assignment
152, 219, 472S-S stretching modes (elemental sulfur-like)
305, 374, 927C-S bond vibrations
~1325 - 1340D-band (disordered carbon, sp³ C-C)
~1513 - 1558G-band (graphitic carbon, sp² C=C)

Source: Adapted from research findings. researchgate.netrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Local Structural Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a technique that provides detailed information about the local atomic structure and chemical environment of specific nuclei, such as ¹H and ¹³C. wikipedia.orgrsc.org In the context of SPAN, solid-state NMR (ssNMR) is particularly valuable for probing the structure without the need to dissolve the often-insoluble polymer. nih.gov

¹³C ssNMR can distinguish between different carbon environments, such as those in the aliphatic backbone of the precursor polyacrylonitrile (B21495) (PAN) and the cyclized, aromatic structures formed during sulfurization. Signals corresponding to sp²-hybridized carbons in pyridine-like rings and carbons bonded to sulfur can be identified, offering insights into the degree of cyclization and sulfur incorporation. researchgate.net

¹H NMR is also used, often to confirm the dehydrogenation of the PAN backbone during the synthesis process, as indicated by the reduction or absence of signals from C-H bonds in the final SPAN product. researchgate.net The significant amount of hydrogen that can remain in SPAN, as revealed by elemental analysis, can be further characterized by NMR to understand its bonding environment. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. numberanalytics.com This technique is highly effective for identifying specific functional groups within the this compound structure. rsc.orgnumberanalytics.com

The transformation of polyacrylonitrile (PAN) into SPAN can be monitored by observing changes in the IR spectrum. The characteristic peak of the nitrile group (C≡N) in PAN, typically around 2240 cm⁻¹, diminishes or disappears upon successful sulfurization. rsc.org Concurrently, new peaks emerge that are indicative of the cyclized and dehydrogenated backbone, such as C=N and C=C stretching vibrations within heterocyclic aromatic rings (e.g., pyridine-like structures), often observed in the 1400-1600 cm⁻¹ region. researchgate.net The appearance of C-S bond vibrations, though sometimes weak in IR, provides further evidence of sulfur integration into the polymer structure. rsc.orgrsc.org

Diffraction and Scattering Techniques for Morphological and Local Order Characterization

Synchrotron-based X-ray Pair Distribution Function (PDF) Analysis for Amorphous Structure

Due to the largely amorphous or nanocrystalline nature of SPAN, conventional X-ray diffraction (XRD), which relies on sharp Bragg peaks from crystalline materials, provides limited structural information. ucsd.eduosti.gov Synchrotron-based X-ray Pair Distribution Function (PDF) analysis, a total scattering technique, overcomes this limitation by analyzing both the Bragg and diffuse scattering from a sample. malvernpanalytical.comrsc.org

The PDF, G(r), describes the probability of finding two atoms separated by a distance 'r' and provides a real-space map of interatomic distances. malvernpanalytical.com This is an ideal tool for characterizing the short- and medium-range order in complex, disordered materials like SPAN. ucsd.eduosti.gov

PDF analysis has been instrumental in identifying key structural features in pristine SPAN. ucsd.eduosti.gov For instance, distinct peaks in the PDF data can be assigned to specific atom pairs.

Table 3: Interatomic Distances in Pristine SPAN from PDF Analysis

Peak Position (Å) Assigned Atom Pair Interaction
~1.73C-S bond
~2.10S-S bond (sulfur dimer)
~1.4 - 2.9C-C / C-N in pyridine (B92270) rings

Source: Data from synchrotron-based PDF studies. ucsd.edu

These findings from PDF analysis provide direct, quantitative evidence of C-S covalent bonds and the existence of short sulfur chains (dimers) bridging the cyclized carbon-nitrogen backbone. ucsd.eduosti.gov This level of detail is crucial for building accurate structural models of the this compound.

Soft X-ray Absorption Spectroscopy (sXAS) for Surface and Chemical Information

Soft X-ray Absorption Spectroscopy (sXAS) is a powerful synchrotron-based technique for probing the surface chemistry of materials. mdpi.comosti.gov Due to its elemental specificity and sensitivity to the chemical environment, sXAS provides critical insights into the electronic structure and bonding within the top 1 to 100 nanometers of the SPAN material. mdpi.comosti.gov This technique is instrumental in understanding the interfacial changes that occur, particularly during electrochemical cycling in battery applications.

Synchrotron-based sXAS, often complemented by X-ray pair distribution function (PDF) analysis, has been pivotal in identifying the key structural features of SPAN. mdpi.compreprints.orgrsc.orgucsd.edu PDF analysis can identify C-S bonds, sulfur dimers (S-S), and sulfur chains within the amorphous structure of SPAN. mdpi.comucsd.edu sXAS, in turn, reveals detailed chemical information about the surface. For instance, in pristine SPAN, sXAS spectra can identify peaks associated with various antibonding orbitals, including those from pyridine C=C, C-S, and C=O bonds. mdpi.com

Studies have shown that during electrochemical processes, the surface of SPAN undergoes significant evolution. mdpi.comrsc.orgrsc.org After the first charging cycle, sXAS has revealed the partial conversion of sulfur dimers that bridge the polymer's pyridine network into short sulfur chains. mdpi.compreprints.orgrsc.org Following subsequent cycles, a distinct surface layer, often described as a negatively charged carbon or fused benzene (B151609) layer, is formed. mdpi.compreprints.orgrsc.orgrsc.org This is typically covered by another layer resulting from electrolyte decomposition. mdpi.compreprints.orgrsc.org The composition and stability of this cathode-electrolyte interphase (CEI) are highly dependent on the electrolyte used, with some electrolytes leading to stable interphases while others result in continuous side reactions. mdpi.com

Electron Microscopy for Microstructural and Interfacial Examinations

Electron microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are indispensable for visualizing the microstructure, morphology, and interfacial characteristics of this compound. unl.edunumberanalytics.competro-online.comsustainability-directory.com These methods provide high-resolution imaging that connects the material's physical structure to its electrochemical performance. unl.edudlr.de

SEM is widely used to examine the surface topography and morphology of SPAN particles and electrodes. petro-online.comresearchgate.net Studies have utilized SEM to observe the morphology of SPAN nanofibers, noting that the diameter of the fibers increases after the sulfurization process. jiangnan.edu.cn It is also employed to analyze the impact of processing conditions, such as calendering and compacted density, on the cathode's morphology and integrity. unl.edudlr.de For instance, analysis of heavily calendered SPAN cathodes with SEM has indicated damage to the conductive network. dlr.de

TEM provides even higher resolution, allowing for the examination of the internal structure of the polymer. numberanalytics.competro-online.com When coupled with Energy Dispersive X-ray Spectroscopy (EDS or EDX), these techniques become powerful analytical tools for elemental analysis and mapping. rsc.orgrsc.orgunam.mxjeolusa.comgsa-ratingen.dejeol.com EDS analysis of SPAN composites can confirm the uniform distribution of key elements such as carbon (C), nitrogen (N), and sulfur (S) throughout the material's matrix. researchgate.netmdpi.com Cross-sectional SEM and EDS of cycled electrodes have shown an intact carbon skeleton with a homogeneous distribution of these elements, confirming the structural stability of the material. mdpi.com In-situ AFM has also been used to provide real-time monitoring of interfacial processes on SPAN. npl.co.uk

The table below summarizes the application of various electron microscopy techniques in the characterization of SPAN.

TechniqueApplication for SPAN CharacterizationKey FindingsReferences
Scanning Electron Microscopy (SEM) Analysis of surface morphology, particle size, and electrode structure.Revealed changes in nanofiber diameter after sulfurization; showed damage to the conductive network in calendered electrodes. jiangnan.edu.cn, unl.edu, researchgate.net, dlr.de
Transmission Electron Microscopy (TEM) High-resolution imaging of internal microstructure and nanoparticle distribution.Used to observe the internal structure of composite nanofibers. jiangnan.edu.cn, rsc.org, numberanalytics.com
Energy Dispersive X-ray Spectroscopy (EDS/EDX) Elemental mapping and compositional analysis.Confirmed the uniform distribution of Carbon, Nitrogen, and Sulfur within the SPAN matrix and after cycling. researchgate.net, mdpi.com, rsc.org
In-situ Atomic Force Microscopy (AFM) Real-time monitoring of interfacial changes during electrochemical processes.Observed the formation of a hybrid inorganic-organic SEI on the SPAN surface. npl.co.uk

Methodologies for Investigating this compound Network Topology and Connectivity

The network topology of a polymer refers to the specific arrangement and connectivity of its constituent chains and crosslinks. fudan.edu.cn In SPAN, a complex three-dimensional network is formed during synthesis, which dictates its mechanical and electrochemical properties. Investigating this topology is challenging due to the amorphous and insoluble nature of the crosslinked polymer. rsc.org

The primary approach to elucidating SPAN's network topology involves a combination of spectroscopic and analytical techniques that together build a model of its structure. The fundamental connectivity is established during the thermal sulfurization process, where the polyacrylonitrile (PAN) precursor undergoes cyclization and dehydrogenation to form a "ladder" or "ribbon-like" conjugated backbone. mdpi.commpg.de Simultaneously, sulfur is covalently bonded to this carbonaceous backbone. mdpi.com

Spectroscopic methods are key to confirming this connectivity:

Fourier Transform Infrared Spectroscopy (FTIR) and Raman Spectroscopy identify the chemical bonds present, confirming the cyclized PAN structure and the formation of C-S and S-S bonds. mdpi.comdoi.org

Nuclear Magnetic Resonance (NMR) spectroscopy , including solid-state NMR, provides detailed information about the local environment of carbon and nitrogen atoms, helping to piece together the bonding arrangement. chalmers.semdpi.com

X-ray Photoelectron Spectroscopy (XPS) analyzes the elemental composition and bonding states at the surface, corroborating the covalent attachment of sulfur. ucsd.edu

In-situ characterization techniques, such as in-situ Raman and XAS, are particularly valuable as they can monitor the dynamic changes in the polymer's connectivity during electrochemical lithiation and delithiation, revealing how bonds break and reform. doi.org

Analysis of Crosslinking Density and Network Formation

Crosslinking density—the number of crosslinks per unit volume—is a critical parameter that governs the properties of thermoset polymers. tainstruments.comstudysmarter.co.uk In SPAN, the covalent bonds between sulfur chains and the carbonaceous backbone, as well as the S-S bonds within those chains, act as the crosslinks that form the polymer network. mdpi.comjiangnan.edu.cn

Direct measurement of crosslinking density in SPAN using conventional polymer analysis techniques like solvent swelling or rheology is not typically performed due to its complex, semi-conductive, and insoluble nature. rsc.orgtainstruments.comnih.gov Instead, the degree of crosslinking and the nature of the network formation are inferred from analytical methods that characterize the synthesis product.

The network forms during the heat treatment of PAN with sulfur. jiangnan.edu.cndoi.org The extent of this reaction, which is a proxy for crosslinking density, is evaluated through several methods:

Thermogravimetric Analysis (TGA): By monitoring weight loss as a function of temperature, TGA can help distinguish between different types of sulfur bonds. The S-S bond is weaker and breaks at a lower temperature than the more stable C-S bond, allowing for an estimation of the average length of the sulfur chains (–Sx–) crosslinking the polymer backbone. mdpi.com

Spectroscopic Analysis: Techniques like XPS and Raman spectroscopy confirm the presence and nature of the C–S and S–S covalent bonds, which constitute the crosslinks. jiangnan.edu.cndoi.org

By combining these methods, researchers can build a detailed picture of the network structure, including the average sulfur chain length and the relative abundance of different bonds, which collectively define the network's formation and effective crosslinking. mdpi.com

Characterization of Carbonaceous Backbone Architecture and Porosity

The performance of SPAN is critically dependent on both the architecture of its carbonaceous backbone and its physical porosity. mpg.dechalmers.se The backbone provides the conductive framework and binding sites for sulfur, while porosity facilitates electrolyte infiltration and ion transport.

The backbone architecture of SPAN is derived from the polyacrylonitrile (PAN) precursor during high-temperature sulfurization. mdpi.commpg.de This process transforms the linear PAN chains into a cyclized and dehydrogenated "ladder-like" or "ribbon-like" structure containing conjugated carbon-carbon and carbon-nitrogen double bonds. mdpi.commpg.de This graphitized, nitrogen-containing aromatic structure is considered crucial for the material's high conductivity and the reversible binding of sulfur. mpg.de The presence of these conjugated domains is confirmed by spectroscopic techniques like FTIR and Raman spectroscopy. mdpi.com

The porosity of SPAN materials can be engineered to enhance electrochemical performance. rsc.orgfudan.edu.cn A porous structure increases the specific surface area, providing more active sites and improving the contact area between the electrode and the electrolyte. fudan.edu.cnchalmers.se This leads to more efficient ion and electron transport. fudan.edu.cn Porosity is typically introduced through several methods, such as using a sacrificial pore-forming agent (e.g., polymethyl methacrylate, PMMA) during electrospinning, or through post-synthesis treatments like plasma etching. rsc.orgfudan.edu.cn

The porous structure is characterized using gas adsorption analysis, typically with nitrogen (N₂) at 77 K. From the adsorption/desorption isotherms, key parameters like the specific surface area (often calculated using the Brunauer-Emmett-Teller, or BET, method) and pore size distribution can be determined. preprints.org

The following table presents research findings on the surface area of different SPAN-based materials.

MaterialSynthesis/Treatment MethodSpecific Surface Area (m²/g)Reference
Non-porous PAN/S nanofibers Electrospinning of pure PAN, followed by sulfurization.11 fudan.edu.cn
Porous PAN/S nanofibers Electrospinning with PMMA as a pore-forming agent, followed by sulfurization.65 fudan.edu.cn
Carbons from PAN homopolymer Pyrolysis without sulfur doping.< 20 preprints.org
S-doped carbons from PAN-based copolymers Pyrolysis with sulfur as a doping agent.369 - 372 preprints.org

These results demonstrate that both the incorporation of sulfur and the use of templating agents can dramatically increase the porosity and surface area of the final SPAN material. preprints.orgfudan.edu.cn

Electrochemical Reaction Mechanisms and Fundamental Theories of Span Polymer

Mechanistic Understanding of Lithiation and Delithiation Processes in SPAN Polymer

The electrochemical processes of lithiation (discharge) and delithiation (charge) in SPAN are complex, involving the interplay of its carbon-sulfur covalent bonds, the redox activity of sulfur chains, and solid-phase transformations.

The foundational characteristic of SPAN is the covalent attachment of sulfur to a cyclized and partially dehydrogenated polyacrylonitrile (B21495) (PAN) backbone. osti.gov This covalent C-S bond is central to the polymer's redox activity. Unlike conventional lithium-sulfur batteries where elemental sulfur dissolves into the electrolyte, the sulfur in SPAN is chemically anchored. osti.govdlr.de The electrochemical reaction proceeds through the breaking and reforming of sulfur-sulfur bonds within short sulfur chains (–Sₓ–, where x is typically between 2 and 4) that are tethered to the polymer matrix. osti.govrsc.org

During the discharge process, lithiation leads to an increase in the C-S bond length, indicating an interaction that forms a C-S-Li structure. ucsd.edu Conversely, upon charging, the C-S bond length decreases, though the initial abundance of these bonds may not be fully recovered after the first cycle. ucsd.edu Some research suggests that once a C-S bond on the SPAN skeleton is broken during the initial cycle, it may not reform, leaving sulfur to exist as fragments in subsequent cycles. rsc.org The initial discharge is often marked by an irreversible capacity loss, which has been linked to intramolecular dehydrogenation and some sulfur loss. acs.orgucsd.edunih.gov This initial transformation results in a more aromatic and significantly more electronically conductive polymer structure, which is crucial for the material's long-term cycling stability. acs.orgnih.gov

The reduction and oxidation of sulfur within the SPAN matrix follow distinct pathways that differ significantly from those of elemental sulfur. Computational and experimental studies reveal that sulfur reduction primarily occurs at a voltage plateau above 1.0 V versus Li/Li⁺, proceeding without the formation of long-chain, soluble lithium polysulfides. osti.govacs.org At lower potentials (below 1.0 V vs. Li/Li⁺), the polymer backbone itself can become electrochemically active, contributing to capacity through interactions with lithium at carbon and nitrogen sites. osti.govacs.org

Alternative reaction mechanisms have also been proposed. One such mechanism involves the formation of thiyl radicals following the cleavage of S-S bonds, which then leads to a lithiated ionic SPAN structure. mdpi.com In this radical-based pathway, the initial lithiation step is considered irreversible. mdpi.com Another perspective posits that lithium ions combine with the C=C and C=N conjugated bonds of the backbone to form irreversible Li-C-C-Li and Li-C-N-Li structures. mdpi.com These structures are thought to contribute to the high capacity observed in the first cycle and enhance the polymer's electronic conductivity. mdpi.com Furthermore, the formation of hydrogen sulfide (B99878) (H₂S) gas from nonaromatic C-S components during the first discharge has been identified as a source of irreversible capacity loss. ucsd.edu

Proposed Reaction Species Associated Process Voltage Range (vs. Li/Li⁺) Key Finding Reference
Short Sulfur Chains (-Sₓ-) Primary Redox Activity> 1.0 VDirect conversion to Li₂S₂/Li₂S without soluble intermediates. rsc.orgosti.govacs.org
Polymer Backbone (C=C, C=N) Secondary Redox Activity< 1.0 VContributes to capacity via C-Li and N-Li interactions. osti.govacs.orgmdpi.com
Thiyl Radicals Intermediate SpeciesDuring LithiationPart of an irreversible initial lithiation mechanism. mdpi.com
Nonaromatic C-S Irreversible Side ReactionFirst DischargeForms H₂S, leading to capacity loss. ucsd.edu

A key advantage of SPAN cathodes is their ability to undergo a solid-solid conversion mechanism during cycling. rsc.orgrsc.orgresearcher.life This is a stark contrast to the "solid-liquid-solid" mechanism in conventional Li-S batteries, which involves the dissolution of solid sulfur into liquid polysulfides before precipitating as solid lithium sulfide. rsc.org In SPAN, the covalently bound sulfur is reduced directly to insoluble products like lithium disulfide (Li₂S₂) and lithium sulfide (Li₂S) without the formation of soluble intermediate polysulfides. rsc.orgrsc.org

This direct conversion is reflected in the electrochemical profile of SPAN-based cells, which typically exhibit a single, flat discharge plateau instead of the two distinct plateaus seen with elemental sulfur cathodes. osti.gov This mechanism holds true even in carbonate-based electrolytes, where any potential polysulfides would be insoluble, thus ensuring the suppression of their formation. rsc.org Recent studies have also shown that by using weakly solvating ether electrolytes, a reversible solid-solid conversion with Li₂S as the sole discharge product can be achieved, further highlighting the versatility of the SPAN architecture. researchgate.net

Investigation of Polysulfide Suppression Mechanisms in this compound Cathodes

The suppression of polysulfide dissolution and the associated shuttle effect is the most celebrated attribute of SPAN, enabling long cycle life and high coulombic efficiency. This is achieved through the intrinsic chemical design and architecture of the polymer.

The primary mechanism for polysulfide suppression is the covalent immobilization of sulfur. osti.gov By anchoring short sulfur chains to the conductive polymer backbone, the formation and subsequent dissolution of long-chain polysulfides (typically Li₂Sₙ where 4 ≤ n ≤ 8) are effectively eliminated. osti.govdlr.de The nitrogen-rich, aromatic structure of the pyrolyzed PAN backbone plays a critical role in this process, not only by providing anchoring points for sulfur but also by promoting the reversible binding of sulfur species and preventing their migration. dlr.dempg.de

Computational studies have further elucidated this interaction, showing that the SPAN backbone can chemically adsorb or "capture" any potential polysulfide species from the electrolyte. rsc.orgresearchgate.net This chemisorption involves a partial transfer of charge to the polymer. researchgate.net Furthermore, the lithiation process itself appears to be sequential, with multiple lithiation steps occurring before any potential detachment of Li₂S. dlr.dersc.org This multi-step reduction actively hinders the cleavage of longer sulfur chains that could become soluble. dlr.dersc.org Should Li₂S form, it tends to nucleate and stabilize on the nitrogen-rich backbone, where interactions with nitrogen atoms and other Li₂S units prevent its loss into the electrolyte. rsc.org

Interaction Type Mechanism Effect Reference
Covalent Bonding Sulfur chains are chemically attached to the polymer backbone.Prevents the formation and dissolution of soluble polysulfides. osti.govdlr.de
Chemisorption The nitrogen-rich backbone captures polysulfide species.Immobilizes any potential polysulfides, preventing migration. rsc.orgresearchgate.net
Nucleation Li₂S forms and grows on the polymer backbone.Stabilizes the discharge product and prevents its loss. rsc.org
Sequential Lithiation Multiple Li⁺ ions interact with a sulfur chain before cleavage.Impedes the formation of long-chain, soluble polysulfides. dlr.dersc.org

The architecture of the this compound is inherently designed to mitigate the polysulfide shuttle effect. The covalent bonding strategy is the cornerstone of this mitigation, as it achieves a solid-solid conversion pathway, thereby avoiding the very existence of the soluble species that cause the shuttle phenomenon. osti.govdlr.dersc.org The ends of the sulfur chains are physically immobilized within the pyrolyzed PAN skeleton, preventing their diffusion across the cell. osti.gov

Contributions of the Polymeric Backbone to Electrochemical Functionality

During the synthesis of SPAN, the polyacrylonitrile (PAN) precursor undergoes cyclization and dehydrogenation, a process catalyzed by sulfur. acs.org This transformation results in a ladder-like structure composed of fused pyridine (B92270) rings, creating an extensive π-conjugated network. acs.orgrsc.org This network of delocalized π-electrons along the polymer backbone is fundamental to the material's electronic conductivity. mdpi.com It serves as a conductive framework, facilitating efficient electron transport throughout the electrode, which is crucial for the electrochemical reactions to occur. acs.orgresearchgate.net

The dynamics of charge transfer within this network are governed by the movement of π-electrons. mdpi.com The covalent bonding of sulfur atoms to this backbone acts as a form of doping, which has been shown to narrow the highest occupied molecular orbital–lowest unoccupied molecular orbital (HOMO–LUMO) energy gap. acs.orgnih.gov A smaller energy gap enhances the material's intrinsic electronic conductivity, thereby improving charge transfer kinetics. acs.org This enhanced conductivity, a direct result of the π-conjugated system, is a key reason why SPAN avoids the high charge transfer resistance typical of elemental sulfur cathodes. jiangnan.edu.cnvliz.be The efficiency of this intrachain charge transport is critical for achieving high rate performance in Li-SPAN batteries. rsc.org

The polymeric backbone of SPAN contains a significant amount of nitrogen, primarily in the form of pyridine-like structures. rsc.org This pyridinic nitrogen is not merely a structural component but an active participant in the electrochemical process. Theoretical and experimental studies have revealed that the pyridine nitrogen sites within the backbone exhibit a notable adsorption capability for lithium sulfide (Li₂S) species. acs.orgnih.gov

This interaction is crucial for stabilizing the cycling performance of the SPAN cathode. acs.org The nitrogen atoms in the pyridine rings can act as binding sites, anchoring the discharge products (Li₂S) and preventing their dissolution or detachment from the conductive backbone. dlr.deresearchgate.net This strong chemisorption helps to maintain the integrity of the electrode structure over repeated cycles and ensures that the active material remains in close contact with the conductive framework for the subsequent charging process. researchgate.netnanoge.org The presence of nitrogen in the carbonaceous matrix plays a significant role in preventing the migration of any potential polysulfide species, contributing to the elimination of the shuttle effect that plagues conventional lithium-sulfur batteries. dlr.deuni-stuttgart.de

While the primary capacity of SPAN comes from the reversible cleavage and formation of sulfur-sulfur bonds, the polymer backbone itself participates in the lithiation process, particularly during deep discharge or in the initial cycle. osti.gov Computational and spectroscopic studies have identified that the carbon and nitrogen atoms within the graphitized, conjugated backbone can act as additional lithium host sites. osti.govnih.gov

Mechanistic Understanding of Irreversible Capacity Phenomena

A primary cause of the first-cycle irreversible capacity loss is the intramolecular dehydrogenation of the polymer backbone. ucsd.eduacs.orgnih.gov During the initial lithiation, hydrogen is removed from the polymer structure, leading to the formation of species like hydrogen sulfide (H₂S). ucsd.edu This process is an irreversible chemical transformation. The loss of hydrogen contributes to an increase in the aromaticity of the polymer backbone, forming a more stable and conductive fused-ring structure. ucsd.edunih.govresearchgate.net

This structural evolution is corroborated by a significant increase in electronic conductivity (often by over 100 times) after the first cycle. ucsd.eduacs.orgnih.gov The formation of H₂S from non-aromatic C-S species is considered a key source of the irreversible sulfur loss. ucsd.edu In addition to dehydrogenation, the conversion of non-aromatic functional groups, such as the conversion of N-H groups to pyridine-N, also contributes to the irreversible structural changes and associated capacity loss during the first discharge. ucsd.edu

Conductive additives, such as carbon black, are not merely passive components for enhancing bulk electrode conductivity; they are instrumental in driving the electrochemical reactions in SPAN to completion. ucsd.eduacs.orgresearchgate.net Studies on thin-film SPAN electrodes devoid of conductive additives have shown that certain lithiated intermediates, specifically N-Li and C-Li species, can accumulate on the surface. ucsd.edu

However, when a conductive carbon additive is present in the cathode, these intermediates are not observed as final products. ucsd.edu The conductive additive provides a sufficient supply of electrons to facilitate the complete conversion of these intermediates into the final discharge products. ucsd.edu This suggests that the carbon additive actively participates in the reaction pathway, ensuring that the lithiation of SPAN proceeds fully. Without adequate electronic contact provided by these additives, the reaction may be incomplete, leading to lower initial capacity and the persistence of resistive intermediate species. ucsd.edumdpi.com

Data Tables

Table 1: Key Electrochemical Contributions of the SPAN Backbone

FeatureContributionMechanismReference
π-Conjugated Network Enhanced Charge TransferForms a conductive framework of delocalized π-electrons; sulfur doping narrows the HOMO-LUMO gap. acs.orgnih.govmdpi.com
Pyridine Nitrogen Stabilization of Discharge ProductsAdsorbs Li₂S species via chemisorption, preventing dissolution and maintaining electrode integrity. acs.orgnih.govresearchgate.net
Backbone Lithiation Additional Capacity/DopingForms C-Li and N-Li bonds at low potentials; irreversible Li⁺ insertion dopes the backbone, increasing conductivity. acs.orgrsc.orgosti.gov

Table 2: Factors Contributing to Irreversible Capacity in SPAN

PhenomenonMechanismConsequenceReference
Intramolecular Dehydrogenation Irreversible formation of H₂S from non-aromatic C-S-H structures during the first lithiation.Permanent loss of active sulfur and hydrogen, contributing to >25% capacity loss. ucsd.eduacs.orgnih.gov
Structural Reorganization Conversion of N-H and C=S groups into more stable aromatic pyridine-N and C-S structures.Increased aromaticity and a >100x increase in electronic conductivity after the first cycle. ucsd.edu
Incomplete Reactions Accumulation of N-Li and C-Li intermediates in the absence of sufficient electronic contact.Lower initial capacity utilization. ucsd.edu
Role of Conductive Additives Provide electron pathways to drive the conversion of N-Li/C-Li intermediates to final products.Ensures the electrochemical reaction proceeds to completion. ucsd.eduresearchgate.net

Computational and Theoretical Modeling of Span Polymer Systems

First-Principles Calculations and Density Functional Theory (DFT) Studies

First-principles calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and reaction energetics of SPAN. magtech.com.cnrsc.org These quantum mechanical methods allow for the accurate prediction of material properties from fundamental physical constants, providing a powerful tool for understanding and designing SPAN-based materials for energy storage applications. xmu.edu.cn

Prediction of Energetic Pathways for Sulfur Reduction and Cleavage

DFT calculations have been pivotal in mapping the energetic landscape of sulfur reduction and the cleavage of sulfur-sulfur and carbon-sulfur bonds during the lithiation of SPAN. osti.gov Unlike conventional lithium-sulfur batteries where soluble polysulfides are formed, computational studies suggest that in SPAN, sulfur reduction can proceed via multiple pathways, largely avoiding the formation of long-chain polysulfides when used with carbonate electrolytes. osti.govrsc.org

Researchers have used DFT to calculate the Gibbs free energy for various lithiated SPAN species, determining the most thermodynamically favorable reaction pathways. rsc.org These calculations have shown that multiple lithiation steps tend to occur before the cleavage of a Li2S unit from the polymer backbone. rsc.org This mechanism is critical in preventing the polysulfide shuttle effect, a major cause of capacity fade in traditional Li-S batteries. rsc.orgdlr.de The calculated discharge profiles, which show a potential drop and plateau, are consistent with experimental observations and suggest a direct solid-solid transition during discharge in carbonate-based electrolytes. rsc.org

Table 1: Calculated Energetics for Sulfur Reduction Steps in a Model SPAN System

Reaction StepDescriptionCalculated Free Energy Change (eV)
SPAN + Li⁺ + e⁻ → LiSPANInitial lithiation of sulfur chainVaries with sulfur chain length and binding site
LiₙSPAN → Liₙ₊₁SPANSuccessive lithiation stepsGradual decrease in voltage
LiₓSₙ-SPAN → LiₓSₙ₋₁-SPAN + Li₂SCleavage of Li₂S from the chainEnergetically less favorable than further lithiation

Note: The values presented are illustrative and depend on the specific SPAN structural model and computational parameters used in the DFT study. The general trend shows that successive lithiation is preferred over premature S-S bond cleavage.

Modeling of Li-SPAN Interactions and Lithiation Steps

DFT and ab initio molecular dynamics (AIMD) simulations have provided a detailed picture of the interactions between lithium ions and the SPAN structure. osti.govacs.org These models have explored how lithium ions coordinate with both the sulfur chains and the nitrogen atoms within the cyclized polyacrylonitrile (B21495) (c-PAN) backbone. rsc.orgdlr.de

Simulations have revealed that successive lithiation steps precede the detachment of Li₂S, which helps to impede the cleavage of longer-chain polysulfides. dlr.de The nitrogen-rich carbonaceous matrix of SPAN plays a significant role in this process by stabilizing the lithiated intermediates and the final Li₂S product. rsc.orgdlr.de DFT calculations have shown that the nucleation of Li₂S on the nitrogen-rich backbone is energetically favored. dlr.de Below 1.0 V vs. Li/Li+, the interaction of Li+ with the graphitized frame increases, leading to electron transfer reactions and the formation of C-Li and N-Li coordinations, particularly with edge carbon and pyridinic nitrogen atoms. osti.gov

Elucidation of Structural Motifs and Preferred Conformations

The performance of SPAN is intrinsically linked to its molecular structure. DFT calculations have been employed to investigate the most stable structural motifs and preferred conformations of the polymer. rsc.orgresearchgate.net The synthesis process, which involves the vulcanization of polyacrylonitrile with sulfur, results in a cyclized PAN (c-PAN) structure containing π-conjugated units. nih.govacs.org

Theoretical studies have explored various configurations, including the length of the oligo(sulfide) chains (ranging from one to seven sulfur atoms) and their attachment points to the c-PAN backbone. dlr.de It has been proposed that sulfur chains can form bridges between two docking sites on the polymer. dlr.de DFT calculations have also investigated the possibility of sulfur binding to undercoordinated carbon atoms on the c-PAN backbone, which can be created by dehydrogenation during synthesis. nih.govacs.org These studies help to rationalize how synthesis conditions influence the final structure and, consequently, the electrochemical properties of SPAN. acs.org

Investigation of Electronic Structure and Energy Gap Modification

The electronic structure of SPAN, particularly its conductivity and energy gap, is a key determinant of its electrochemical performance. DFT and time-dependent DFT (TDDFT) are powerful tools for investigating the electronic properties of conducting organic polymers. bilkent.edu.tr For SPAN, DFT calculations have been used to understand how its structure, including the degree of π-conjugation and the incorporation of sulfur, influences its electronic states. nih.gov

The delocalization of π-electrons along the c-PAN backbone contributes to the material's electronic conductivity. bilkent.edu.tr DFT can be used to calculate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which determine the polymer's energy gap. osti.gov Modifications to the polymer structure, such as the length of the sulfur chains or the degree of cyclization, can alter the HOMO-LUMO gap and thus the material's electrochemical potential and electronic conductivity. x-mol.com Studies have shown that the sulfur atoms can reconstruct the configuration of PAN, facilitating more convenient electron transfer and reducing the energy barriers for Li-ion diffusion. x-mol.com

Molecular Dynamics (MD) Simulations with Reactive Force Fields (e.g., ReaxFF)

While DFT provides high accuracy for smaller systems, molecular dynamics (MD) simulations using reactive force fields like ReaxFF are essential for studying the dynamic processes in larger, more complex systems over longer timescales. wikipedia.org ReaxFF can model bond formation and cleavage, making it particularly suitable for simulating chemical reactions like polymer synthesis and carbonization. osti.govacs.org

Simulation of SPAN Polymer Synthesis and Carbonization Processes

The synthesis of SPAN involves the thermal treatment of a mixture of polyacrylonitrile (PAN) and sulfur. MD simulations with ReaxFF have been used to model the initial stages of this process, specifically the carbonization of PAN. osti.govacs.org These simulations provide atomic-scale insights into the chemical transformations that occur at high temperatures.

The process typically involves heating the polymer to temperatures around 300°C in air to break hydrogen bonds and oxidize the material, followed by heating in an inert atmosphere at much higher temperatures (1500°C to 3000°C) for carbonization and graphitization. upc.edu ReaxFF simulations can emulate these steps, tracking the formation of cyclized structures, the release of gaseous byproducts like H₂ and N₂, and the development of a graphitized carbon skeleton. osti.govnasa.gov These simulations have shown how factors like the initial alignment of polymer chains and the simulation temperature can influence the degree of graphitization and the final structure of the carbonized PAN, which serves as the backbone for the SPAN material. osti.gov

Table 2: Key Events in ReaxFF Simulation of PAN Carbonization

Simulation StageTemperature ProfileKey Events Observed
Heating RampLinear ramp up to ~2500 KInitial polymer chain motion and bond vibrations
PyrolysisHeld at high temperature (e.g., 2500 K)PAN cyclization, formation of all-carbon rings, evolution of H₂ and N₂ gas
QuenchingCooled down to room temperatureStabilization of the carbonized PAN (c-PAN) structure

Note: The high temperatures used in simulations act as an accelerating tool to observe reactions within the nanosecond timescale accessible to MD simulations. osti.gov

Advanced Functionalization and Composite Design Strategies for Span Polymer

Incorporation of SPAN Polymer into Composite Electrode Architectures

The performance of SPAN cathodes is intrinsically linked to the architecture of the electrode. Optimizing the composite structure to ensure efficient electron and ion transport is critical for achieving high capacity, rate capability, and long cycle life.

Strategies for Enhanced Electrical Connectivity with Carbonaceous Materials

Despite being more conductive than elemental sulfur, SPAN's electronic conductivity can still limit the electrochemical performance of the battery. rsc.org To address this, SPAN is often composited with various carbonaceous materials that provide robust electrical networks within the electrode.

Common strategies include:

Carbon Coatings: Creating a core-shell architecture by coating SPAN particles with a layer of carbon can reduce electrochemical polarization and improve sulfur utilization. This design yielded an initial capacity of 1416 mAh g⁻¹ with approximately 89% retention after 200 cycles. rsc.org

Graphene Integration: Incorporating graphene into the SPAN composite enhances electrochemical performance and stability. A SPAN/graphene composite with 44 wt% sulfur demonstrated about 85% retention of its initial 1467 mAh g⁻¹ capacity after 100 cycles, a significant improvement over pure SPAN which showed rapid capacity decay. nih.gov

Carbon Nanofibers and Nanotubes: Integrating SPAN with one-dimensional carbon structures like nanofibers or multi-walled carbon nanotubes (MWCNTs) provides excellent electron transport channels and structural stability. rsc.orgnih.gov An S/C/PAN composite nanofiber cathode delivered a high reversible capacity of 1179 mAh g⁻¹ and maintained 60% capacity over 400 cycles in a carbonate-based electrolyte. nih.gov

Design Principles for High-Loading this compound Electrodes

For practical applications, electrodes must have a high loading of the active material to maximize the cell-level energy density. However, increasing the SPAN loading presents challenges such as poor ion mobility and increased electrode thickness, which can hinder performance.

Key design principles for high-loading electrodes include:

Binder-Free Architectures: Traditional electrodes use polymer binders which add weight and can insulate the active material. Fabricating binder-free, bulk-type SPAN disk cathodes directly from pressed sulfur and polyacrylonitrile (B21495) powders can significantly increase the practical energy density. rsc.org A free-standing electrode with a high SPAN loading of 16.37 mg cm⁻² achieved a high areal capacity of 8.5 mAh cm⁻². rsc.org

Optimized Porosity: The electrode structure must have interconnected pores to allow for sufficient electrolyte penetration and facilitate Li⁺ ion mobility, which is crucial in thick, high-loading electrodes. rsc.org

A study on a Li/SP450 cell demonstrated stable cycling with a discharge capacity of 517 mAh g⁻¹ at the 10th cycle with a sulfur loading of 6.87 mg cm⁻². rsc.org

Table 1: Performance of High-Loading SPAN Electrodes

Electrolyte Engineering for this compound Battery Systems

The electrolyte is a critical component that dictates the stability of the interfaces with both the SPAN cathode and the lithium metal anode. Engineering the electrolyte composition is crucial for achieving long-term, stable cycling.

Compatibility Studies with Carbonate-Based Electrolytes

A key advantage of SPAN is its compatibility with carbonate-based electrolytes, which are widely used in conventional lithium-ion batteries. rsc.org Unlike elemental sulfur cathodes that require ether-based electrolytes, SPAN can operate stably in carbonates because the covalent bonding of sulfur within the polymer matrix prevents the formation of soluble long-chain polysulfides, thus mitigating the shuttle effect. rsc.orgsemanticscholar.org This allows for a direct solid-solid transformation to insoluble Li₂S during discharge. rsc.org

However, studies have shown that standard carbonate electrolytes are not entirely stable against the SPAN cathode, and side reactions can lead to continuous electrolyte decomposition and capacity decay over long-term cycling. ucsd.edu Furthermore, carbonate electrolytes often exhibit poor compatibility with lithium metal anodes, leading to unstable interphase formation and poor battery performance. ucsd.eduresearchgate.net Localized high-concentration electrolytes (LHCEs) have been shown to form more stable, inorganic-rich interphases on both the SPAN cathode and the lithium anode, improving cyclability. ucsd.eduresearchgate.netwebsite-files.com

Design of Polymer Electrolytes for Li-SPAN Batteries

To enhance safety and enable flexible battery designs, there is growing interest in replacing liquid electrolytes with solid or gel polymer electrolytes (GPEs). acs.orgmdpi.com These electrolytes offer improved safety by eliminating flammable organic solvents. mdpi.com

Gel Polymer Electrolytes (GPEs): GPEs are formed by trapping a liquid electrolyte within a polymer matrix. mdpi.com They combine the ionic conductivity of a liquid with the mechanical integrity of a solid. mdpi.comrsc.org An in situ thermally polymerized GPE based on poly(ethylene glycol) diacrylate (PEGDA) demonstrated an ionic conductivity of 6.87 × 10⁻³ S cm⁻¹ at 30°C. A quasi-solid-state Li-SPAN battery using this GPE delivered a specific capacity of 1217.3 mAh g⁻¹ after 250 cycles at 0.2 C. acs.org Another multi-system adaptable GPE enabled a Li-SPAN battery to achieve a high capacity of 725.1 mAh g⁻¹ after 600 cycles in an ether-based system and an initial capacity of 1392.8 mAh g⁻¹ in a carbonate-based system. rsc.org

Solid Polymer Electrolytes (SPEs): SPEs are entirely solid-state, offering the highest level of safety. scispace.com However, they typically suffer from lower ionic conductivity at room temperature compared to liquid or gel electrolytes. mdpi.comrsc.org Research focuses on developing SPEs with improved ionic transport by incorporating inorganic fillers or new lithium salts. rsc.orgscispace.com The incorporation of inorganic particles can also enhance mechanical properties and widen the electrochemical stability window. mdpi.com

Table 2: Ionic Conductivity of Different Electrolyte Types for Li-SPAN Batteries

Interfacial Engineering Approaches for Stable Cycling

The long-term stability of Li-SPAN batteries is highly dependent on the quality of the solid electrolyte interphase (SEI) on the lithium anode and the cathode electrolyte interphase (CEI) on the SPAN cathode. ucsd.edunih.gov Unstable interfaces can lead to continuous electrolyte consumption, impedance growth, and rapid capacity fading. researchgate.net

Interfacial engineering strategies aim to create robust and protective interphases:

Electrolyte Additives: The introduction of specific additives to the electrolyte can promote the formation of a stable and ionically conductive SEI on the lithium anode, suppressing dendrite growth.

Localized High-Concentration Electrolytes (LHCEs): LHCEs are a promising approach where a high concentration of lithium salt is dissolved in a solvent, with an inert diluent added to reduce viscosity and cost. This design promotes the formation of a salt-derived, inorganic-rich CEI that is stable and protective. website-files.comucsd.edu An electrolyte design using lightweight dibutyl ether (DBE) as a diluent for a concentrated solution led to the formation of favorable anion-derived inorganic-rich interphases, improving cell cyclability. ucsd.eduresearchgate.netnih.gov

Polymer Coatings: Applying ultrathin protective polymer coatings directly onto the electrodes can regulate ion transport and mitigate undesirable side reactions, leading to more uniform plating and stripping of lithium. nih.gov

A stable, salt-derived CEI formed in an LHCE system was shown to effectively protect the SPAN cathode, while unstable interphases formed in conventional carbonate or ether electrolytes led to continuous decomposition and battery failure. ucsd.edu Optimized electrolyte design has enabled Li-SPAN cells to achieve excellent cycling stability over 1200 cycles. researchgate.net

Heterostructure Design and Catalytic Integration with this compound

Development of Multifunctional SPAN Composites

Multifunctional composites are advanced materials engineered to perform multiple roles simultaneously, such as providing structural integrity while also storing and conducting energy. siena.eduresearchgate.netresearchgate.net In the context of SPAN, creating multifunctional composites involves forming heterostructures by integrating other materials like metal oxides or sulfides. This strategy imparts additional functionalities beyond the primary energy storage capability of SPAN. researchgate.net

A notable strategy is the incorporation of catalytic metal compounds directly into the SPAN matrix. These materials can accelerate the sluggish redox kinetics that sometimes limit the performance of SPAN cathodes. researchgate.net Research has explored the integration of various metal sulfides and oxides to create dual-active cathode materials. rsc.org

For instance, heterostructures combining SPAN with cobalt sulfide (B99878) and nickel sulfide (CoS2/NiS2) have been developed. In such composites, the metal sulfides act as catalytic sites, enhancing the electrochemical reaction rates. researchgate.net The intrinsic electric field within these heterostructures can further promote the adsorption and conversion of active species, leading to faster kinetics. researchgate.net Similarly, integrating iron sulfide (FeS) nanoparticles into SPAN fibers has been shown to create a composite that promotes the catalytic oxidation of lithium sulfide (Li2S), a key reaction in the charge process. rsc.org This results in substantially improved cycling stability and higher energy density. rsc.org Another example involves the integration of Tantalum(V) oxide (Ta2O5) into SPAN cathodes for sodium-sulfur batteries, which has been shown to accelerate redox kinetics. researchgate.net

These examples highlight a clear design trend: by combining SPAN with catalytically active inorganic compounds, it is possible to create multifunctional composites that address the kinetic limitations of the polymer cathode, leading to superior performance metrics.

Table 1. Performance of Multifunctional SPAN Composites with Integrated Catalytic Materials
Composite MaterialIntegrated CatalystKey FunctionalityReported Performance MetricSource
FeS@SPANIron Sulfide (FeS)Promotes catalytic oxidation of Li₂S688.6 mAh g⁻¹ retained after 500 cycles at 1 A g⁻¹ rsc.org
CoS₂/NiS₂@SeSPANCobalt Sulfide (CoS₂), Nickel Sulfide (NiS₂)Accelerates electrochemical kinetics via intrinsic electric fieldCapacity retention of 98.2% after 800 cycles researchgate.net
Ta₂O₅-SPANTantalum(V) Oxide (Ta₂O₅)Enhances redox kinetics in Na-S batteriesDemonstrated catalytic acceleration researchgate.net

Synergistic Effects of SPAN with Other Active Materials

Synergy in composite materials refers to the interaction of two or more components to produce a combined effect greater than the sum of their separate effects. semnan.ac.irresearchgate.net In SPAN-based cathodes, synergistic effects are crucial for overcoming inherent limitations and enhancing electrochemical performance. These effects are often observed when SPAN is combined with conductive additives, specific electrolyte formulations, and catalytic materials.

Conductive Additives: The cooperation between SPAN, a polymeric binder, and a conductive carbon additive is a prime example of synergy. researchgate.net While SPAN's pyrolyzed polyacrylonitrile backbone provides some electrical conductivity, it is often insufficient for high-rate applications. researchgate.net Conductive additives like carbon black or carbon nanotubes create efficient electron pathways within the electrode. acs.orgbirlacarbon.com Research has shown that the conductive carbon additive is instrumental in driving the electrochemical reaction to completion, leading to a significant increase in electronic conductivity and improved performance. acs.org The intimate contact between the conductive filler and the SPAN particles ensures rapid electron transfer to the active material during the charge and discharge processes.

Electrolytes: The choice of electrolyte can have a profound synergistic effect on the stability and performance of SPAN cathodes. Gel polymer electrolytes (GPEs) have been shown to work in synergy with SPAN cathodes to mitigate issues like polysulfide dissolution, which can still occur to a limited extent in certain electrolyte systems. researchgate.net A multi-system adaptable GPE, for example, can construct a stable cathode-electrolyte interphase (CEI). rsc.org This protective layer suppresses parasitic reactions and the loss of active materials, leading to improved Li+ transport and reaction kinetics. rsc.org Similarly, localized high-concentration electrolytes (LHCEs) have been found to enhance the reversible capacity and cycling stability of SPAN cathodes by forming a more compatible and stable interphase compared to conventional carbonate electrolytes. nih.govucsd.edu This synergistic relationship between the electrolyte and the SPAN surface is critical for achieving long-term cycling stability. ucsd.edu

Table 2. Examples of Synergistic Effects in SPAN-based Systems
Interacting ComponentSynergistic MechanismResulting Performance EnhancementSource
Conductive Carbon AdditivesImproves electronic pathways, driving the redox reaction to completion.>100x increase in electronic conductivity, higher rate capability. acs.org
Gel Polymer Electrolyte (PFGPE)Forms a stable C-O- and LiF-rich CEI, suppresses polysulfide dissolution, and improves Li⁺ transport.High capacity of 725.1 mAh g⁻¹ after 600 cycles at 0.2C in an ether-based system. rsc.org
Localized High-Concentration Electrolyte (LHCE)Enables a stable and protective salt-derived CEI on the SPAN cathode.Maintained a reversible capacity of ~600 mAh g⁻¹ over 50 cycles, preventing polysulfide dissolution seen in other electrolytes. ucsd.edu

Degradation Pathways and Stability Mechanisms of Span Polymer

Investigation of Electrochemical Degradation Mechanisms

The electrochemical processes within a SPAN cathode involve complex structural transformations. While many of these are reversible, certain irreversible modifications contribute to capacity fade, particularly during the initial cycles.

During electrochemical cycling, the SPAN structure undergoes significant, dynamic changes involving both the sulfur species and the polymer backbone. ucsd.edunih.gov The amorphous nature of SPAN means these changes are tracked using techniques like pair distribution function (PDF) analysis and Raman spectroscopy rather than traditional X-ray diffraction. ucsd.edursc.org

Upon the initial charge, sulfur dimers that bridge the pyridine (B92270) networks are partially converted into short sulfur chains (-S-S-S-). ucsd.edu This process involves the breaking of non-aromatic C-S and C=S double bonds. ucsd.edu In subsequent cycles, it is these newly formed sulfur chains that are actively and reversibly lithiated and delithiated. ucsd.edu

The key bond transformations during cycling are:

S–S Bonds: In the pristine state, SPAN contains S-S dimers. During the first charge, these are partially transformed into active sulfur chains. ucsd.edu In subsequent cycles, the reversible cleavage and reformation of these S-S bonds in the chains govern the battery's capacity. rsc.orgresearchgate.net Ex-situ Raman spectroscopy shows that C-S and S-S peaks disappear upon full discharge, indicating the cleavage of these bonds, and reappear upon charging, confirming their reversible nature in later cycles. rsc.org

Polymer Backbone: The pyridine rings of the polymer backbone also experience structural stress. The atomic distances within the rings change in response to lithiation and delithiation, leading to a loss of structural uniformity over repeated cycles. This is observed as a broadening and intensity decrease in the corresponding PDF peaks. ucsd.edu After full lithiation, an increase in the D-band to G-band ratio in Raman spectra signals a reduced degree of structural order. nih.govacs.org

Table 1: Summary of Structural Changes in SPAN During Cycling

Structural ComponentDuring Discharge (Lithiation)During Charge (Delithiation)Reversibility
C–S Bonds Bond length increases (C-S-Li formation)Bond length decreasesPartially reversible; intensity decreases after 1st cycle ucsd.edu
S–S Bonds Bonds in sulfur chains cleaveBonds in sulfur chains reformLargely reversible after initial transformation rsc.orgresearchgate.net
Pyridine Rings Ring structure distortsRing structure partially recoversLoses uniformity over cycles, leading to peak broadening ucsd.edu
Structural Order Degree of order decreases (Id:Ig ratio increases) nih.govacs.orgDegree of order partially restoredInvolves irreversible components acs.org

A significant portion of the degradation in SPAN cathodes occurs during the first cycle, manifesting as a large irreversible capacity loss, often exceeding 25%. researchgate.netucsd.eduacs.org This initial loss is primarily due to a permanent structural and chemical transformation of the as-synthesized polymer into a more electrochemically stable, aromatic form. researchgate.netucsd.edu

The main mechanisms for these irreversible changes are:

Intramolecular Dehydrogenation and Sulfur Loss: During the first discharge, non-aromatic functional groups containing hydrogen and excess sulfur are eliminated. ucsd.edu This process involves intramolecular dehydrogenation, leading to the formation and loss of species like hydrogen sulfide (B99878) (H₂S). ucsd.edu This loss of sulfur and hydrogen atoms facilitates the conversion of the polymer backbone into a more stable, aromatic polypyridine skeleton. researchgate.net

Conversion of Non-Aromatic Functional Groups: The pristine SPAN material contains various non-aromatic functional groups such as C-S, C=S, and N-H. researchgate.netucsd.edu The conversion of these groups is a key contributor to the irreversible capacity. For instance, C=S groups are converted to aromatic C-S bonds, and N-H groups are transformed into pyridine-N structures. ucsd.edu While this transformation leads to a more stable and conductive backbone, the initial process is irreversible and results in capacity loss. researchgate.netacs.org

Formation of Irreversible Li-C and Li-N Bonds: At very low potentials (below 1.0 V vs. Li/Li⁺), lithium ions can interact directly with the carbon backbone, forming Li-C and Li-N coordinations. osti.gov Some of these interactions, particularly with edge carbon atoms and pyridinic nitrogen, can be irreversible, contributing to the initial capacity loss by trapping lithium. researchgate.netosti.gov

This initial structural "conditioning" results in a more electronically conductive and stable material for subsequent cycles. The aromaticity of the SPAN structure increases significantly after the first cycle, which is corroborated by a more than 100-fold increase in electronic conductivity. acs.org This explains why, after the initial loss, SPAN can exhibit thousands of highly reversible cycles. researchgate.netacs.org

Table 2: Functional Groups Involved in First-Cycle Irreversible Modifications

Initial Functional GroupTransformation ProductAssociated Loss/ChangeImpact on Performance
N-H Groups Pyridine-NDehydrogenation ucsd.eduIrreversible capacity loss; increased aromaticity researchgate.netucsd.edu
C-S (non-aromatic) H₂S, Aromatic C-SLoss of sulfur and hydrogen ucsd.eduIrreversible capacity loss; structural rearrangement ucsd.eduucsd.edu
C=S (non-aromatic) Aromatic C-SStructural conversion ucsd.eduIrreversible capacity loss; enhanced conductivity ucsd.eduacs.org

Strategies for Enhancing Long-Term Cycle Stability of SPAN Polymer

Improving the stability of SPAN cathodes involves addressing both the intrinsic properties of the polymer and its interaction with the electrolyte. Strategies focus on reinforcing the polymer backbone to withstand mechanical stress and engineering the electrode-electrolyte interface to prevent degradation.

A primary advantage of the this compound is that its backbone acts as a built-in framework to mitigate the large volume changes that occur as sulfur converts to Li₂S during discharge. encyclopedia.pubmdpi.com Unlike elemental sulfur cathodes which can suffer from pulverization, the sulfur in SPAN is chemically bonded to a conductive polymer matrix. researchgate.net

The carbonized polyacrylonitrile (B21495) skeleton provides mechanical robustness, helping to accommodate the structural stresses induced by volume expansion upon lithiation. osti.gov The degree of graphitization of this carbon skeleton influences its ability to withstand these stresses. osti.gov Furthermore, the inherent porosity of the SPAN composite material can help accommodate volume changes and ensure better contact between the active material and the electrolyte. encyclopedia.pubmdpi.com By creating a more regular backbone structure through controlled synthesis—such as a two-step pre-cyclization and vulcanization process—the material's electronic conductivity and ionic diffusion can be improved, leading to enhanced stability under high-rate cycling. rsc.org The flexible nature of the polymer chains, which are in a viscoelastic state at typical operating temperatures, may also contribute to this buffering effect. mdpi.com

The stability of the interface between the SPAN cathode and the electrolyte, known as the cathode-electrolyte interphase (CEI), is critical for long-term cycling. nih.govosti.gov An unstable interface can lead to the dissolution of sulfur species and continuous electrolyte decomposition, causing rapid capacity fade. osti.gov

Key strategies for stabilizing the interphase include:

Electrolyte Engineering: The choice of electrolyte has a profound impact on CEI stability.

Localized High-Concentration Electrolytes (LHCEs): These electrolytes have been shown to form a highly stable and protective CEI on the SPAN surface. An interphase derived from the decomposition of the FSI⁻ anion effectively passivates the cathode, preventing polysulfide dissolution and enabling stable cycling. ucsd.eduosti.gov In contrast, conventional ether-based electrolytes like DOL/DME can form an unstable CEI, leading to active material loss and rapid battery failure. ucsd.eduosti.gov

Carbonate-based Electrolytes: SPAN's unique structure prevents the formation of long-chain polysulfides that are soluble in ether electrolytes. This allows the use of carbonate-based electrolytes, which are generally incompatible with elemental sulfur cathodes but can offer different interfacial properties. rsc.org

Solvent Selection: The dipole interactions between the electrolyte solvent and sulfur species can influence stability. Solvents like dipropyl ether (PE), which have minimal dipole interaction with discharge intermediates, can reduce the irreversible cleavage of C-S and S-S bonds, thereby preventing capacity fade. researchgate.net

Formation of a Stable Artificial SEI: Applying a protective coating to the electrode can regulate Li⁺ transport and prevent side reactions. Multifunctional artificial SEI layers, such as those made from fluorinated supramolecular polymers, can enhance ionic conductivity and adapt to volume changes, significantly improving long-term cycling stability. chinesechemsoc.org

Electrolyte Additives: Additives can play a crucial role in forming a robust CEI. For example, lithium bis(fluorosulfonyl)imide (LiFSI) salt not only acts as a charge carrier but also contributes to the formation of a stable CEI. nih.govacs.org Other additives can help prevent the degradation of ether-based electrolytes or create protective polymer layers at the electrode surface. researchgate.net

By combining a mechanically robust polymer backbone with a carefully engineered and stable electrolyte interface, the inherent stability of the SPAN cathode can be fully realized, paving the way for long-life, high-performance lithium-sulfur batteries.

Emerging Research Avenues and Future Perspectives in Span Polymer Science

Exploration of SPAN Polymer in Beyond-Lithium Battery Chemistries

The success of SPAN in Li-S systems has catalyzed research into its applicability in other battery chemistries, driven by the need for low-cost and earth-abundant materials for large-scale energy storage. Sodium-sulfur (Na-S) and potassium-sulfur (K-S) batteries are at the forefront of this exploration, as both sodium and potassium are significantly more abundant and less expensive than lithium.

SPAN is a promising cathode material for room-temperature sodium-sulfur (Na-S) and potassium-sulfur (K-S) batteries. nanoge.orgaip.org Its core advantage lies in the covalent bonding of sulfur to the polyacrylonitrile (B21495) backbone, which effectively eliminates the formation of soluble long-chain polysulfides—the primary cause of the capacity fade and low efficiency in conventional metal-sulfur batteries known as the "shuttle effect". nanoge.orgaip.org This structural feature leads to enhanced stability and improved capacity in Na-S and K-S cells. nanoge.orgrsc.org

In Sodium-Sulfur (Na-S) batteries , SPAN cathodes have demonstrated exceptional long-term cycling stability, with some studies reporting over a thousand charge-discharge cycles. nanoge.org The use of SPAN circumvents challenges such as the insulating nature of sulfur and sluggish reaction kinetics that typically plague Na-S systems. nanoge.org Research has also focused on optimizing electrolyte compositions to further enhance performance. For instance, mixing organic solvents like propylene (B89431) carbonate (PC) and dioxolane (DOL) has been explored to promote the formation of a stable solid electrolyte interphase (SEI). aip.org In one study, a Na-S cell with a SPAN cathode and a 0.8M NaTFSI in PC50DOL50 (v/v) electrolyte delivered an initial discharge capacity of approximately 740 mAh g⁻¹ with about 66% capacity retention over 100 cycles. aip.org Another configuration with a quasi-solid polymer electrolyte demonstrated a high capacity of about 327.4 mAh g⁻¹ after 200 cycles, retaining 81.4% of its initial capacity. sciopen.comresearchgate.net

For Potassium-Sulfur (K-S) batteries , SPAN-based cathodes have also shown remarkable performance. Researchers have achieved high reversible capacities, with one instance reporting 1050 mAh g⁻¹ and excellent cycling stability with 95% capacity retention after 100 cycles at a high current density of 837.5 mA g⁻¹. rsc.orgresearchgate.net The choice of binder material, such as polyacrylic acid (PAA), has been shown to improve the structural stability of the SPAN electrode during cycling. rsc.org Furthermore, doping the SPAN structure with elements like iodine has been investigated as a strategy to improve reaction kinetics and sulfur utilization in K-S batteries. researchgate.net One report on an iodine-doped SPAN cathode noted a capacity of around 700 mAh g⁻¹ after 100 cycles at 0.1 C with approximately 74% capacity retention. researchgate.net

A novel Na⁺/K⁺ hybrid battery has also been developed, utilizing a SPAN nanocomposite cathode. mdpi.com This system, which uses a hybrid electrolyte containing both sodium and potassium salts, exhibited a highly reversible capacity of 1405.5 mAh g⁻¹ (based on sulfur mass) after 100 cycles with nearly 100% coulombic efficiency. mdpi.com

Performance of SPAN in Na-S and K-S Battery Systems
Battery SystemKey Performance MetricElectrolyte/Binder DetailsSource
Na-SInitial Discharge Capacity: ~740 mAh g⁻¹; Capacity Retention: ~66% after 100 cycles0.8M NaTFSI in PC50DOL50 (v/v) aip.org
Na-SCapacity: ~327.4 mAh g⁻¹ after 200 cycles; Capacity Retention: 81.4%Dual salt-based quasi-solid polymer electrolyte (DS–QSPE) sciopen.comresearchgate.net
K-SReversible Capacity: 1050 mAh g⁻¹; Capacity Retention: 95% after 100 cyclesPolyacrylic acid (PAA) binder rsc.orgresearchgate.net
K-S (Iodine-doped)Capacity: ~700 mAh g⁻¹ after 100 cycles; Capacity Retention: ~74%- researchgate.net
Na⁺/K⁺ HybridReversible Capacity: 1405.5 mAh gsulfur⁻¹ after 100 cyclesHybrid electrolyte (0.9 mol NaPF₆ and 0.1 mol KPF₆) mdpi.com

Understanding the fundamental mechanisms of cation (Na⁺, K⁺) intercalation and their reactivity with the SPAN structure is critical for optimizing beyond-lithium batteries. The process involves the transfer of cations from the electrolyte to the SPAN composite, where they react with the covalently bonded sulfur. mdpi.com Unlike the conventional intercalation in graphite, where ions insert between layers, the reaction in SPAN is more complex, involving a solid-solid phase transition of short-chain sulfur species. mdpi.com

The size of the intercalating cation plays a significant role in the battery's performance and structural stability. Na⁺ (1.09 Å) and K⁺ (1.38 Å) are considerably larger than Li⁺ (0.76 Å), leading to more substantial volume expansion during the conversion reaction with sulfur—approximately 171% for Na-S and 309% for K-S, compared to 80% for Li-S. ucl.ac.uk This large volume change can impose mechanical stress on the electrode structure.

Fundamental studies on cation intercalation aim to understand how different ions affect the electronic structure and reaction pathways within the SPAN host. researchgate.net For example, research on other intercalation materials has shown that the presence of one cation can alter the interlayer spacing, potentially making it easier for other, larger cations to intercalate. researchgate.net The transport of ions within the host material can follow complex pathways, sometimes described by a "ladder mechanism," where ions move diagonally between cavities, supported by charged functional groups. acs.org While this specific mechanism was described for Prussian blue analogues, similar principles of ion hopping and interaction with the host matrix are relevant to understanding transport in the complex SPAN structure. acs.org The goal of this fundamental research is to guide the design of SPAN-based materials with tailored structures that can better accommodate the larger Na⁺ and K⁺ ions, thereby improving reaction kinetics and long-term cycling stability.

Advanced Characterization Techniques for In Situ/Operando Studies

To unravel the complex electrochemical processes occurring within SPAN-based batteries, researchers are increasingly turning to advanced characterization techniques that allow for real-time observation under operating conditions. These in situ (in place) and operando (while operating) methods are invaluable for understanding reaction mechanisms, identifying intermediate species, and diagnosing failure modes.

In situ and operando techniques provide a dynamic window into the battery's inner workings, tracking the structural and chemical evolution of the SPAN cathode during charge and discharge cycles. frontiersin.orgrsc.org These methods overcome the limitations of traditional ex situ analysis, where removing the electrode from the cell can lead to sample alteration and the loss of information about metastable intermediate states. rsc.org

Raman Spectroscopy is a powerful tool for this purpose. In situ Raman studies have confirmed the reversible breaking and formation of carbon-sulfur (C–S) and sulfur-sulfur (S–S) bonds within the SPAN structure during cycling. rsc.orgdoi.org This provides direct evidence of the electrochemical reaction mechanism and helps to understand the stability of the sulfur bonds. Ex situ Raman has also been used to compare the effectiveness of different binders, showing, for example, that a PAA binder improves the structural stability of the SPAN electrode more effectively than a PVdF binder. rsc.orgresearchgate.net

Fourier-Transform Infrared (FT-IR) Spectroscopy is another key technique. In-operando FT-IR allows researchers to probe specific bond vibrations, such as those of the C–S anchor, S–S bonds in any polysulfides that might form, and the cyclized-PAN backbone itself. acs.orgnsf.gov These studies have provided evidence for the lithiation of the polymer backbone and have been crucial in identifying the formation of a robust cathode-electrolyte interphase (CEI), which is critical for suppressing polysulfide dissolution and retaining capacity. acs.org

X-ray Based Techniques , often utilizing synchrotron radiation for high resolution and penetration, are also extensively used. rsc.org Operando X-ray Diffraction (XRD) monitors changes in the average crystal structure of the electrode, while operando X-ray Absorption Spectroscopy (XAS) provides information about the local atomic environment and oxidation states of elements. frontiersin.orgresearchgate.net For instance, in situ XAS has been used to unveil the formation of N-S bonds in addition to C-S and S-S bonds, suggesting a solid-solid transformation mechanism during lithiation and delithiation. doi.org Spatially resolved X-ray absorption and fluorescence microscopy have been employed to examine the structural transformation of SPAN and the critical role of the CEI. acs.org

Machine Learning and Data Analytics for this compound Materials Discovery

The design and optimization of polymer-based battery materials like SPAN is a complex, high-dimensional problem. Traditional experimental approaches can be time-consuming and costly. To accelerate this process, researchers are now integrating machine learning (ML) and data analytics into the materials discovery workflow. advancedsciencenews.comacs.orgrsc.org

Machine learning models offer a powerful way to establish complex relationships between a material's synthesis conditions, its resulting structure, and its final electrochemical performance. aip.org This data-driven approach can guide experimental efforts toward the most promising materials, significantly reducing the number of experiments needed. acs.orgresearchgate.net

The typical ML workflow for polymer design involves several key steps:

Data Collection: Gathering data from existing literature, computational simulations, and new experiments. This includes synthesis parameters (e.g., temperature, reaction time), structural features, and performance metrics (e.g., capacity, cycle life).

Featurization: Converting the polymer structures into a machine-readable numerical format. nih.govacs.org This can involve using chemical descriptors or representing the polymer as a graph or an image. acs.org

Model Training: Using supervised learning algorithms—such as random forests, support vector machines, or neural networks—to learn the mapping from the input features (synthesis, structure) to the output properties (performance). rsc.org

Prediction and Design: The trained model can then be used to predict the performance of new, hypothetical polymer structures or to perform "inverse design," where the model suggests new structures that are likely to possess desired properties. rsc.orgacs.org

In the context of battery materials, ML has been used to predict properties like ionic conductivity in polymer electrolytes. acs.org For SPAN, predictive models could be developed to forecast how variations in the sulfurization temperature or the sulfur-to-PAN ratio will affect the final material's capacity, rate capability, and cycling stability. While creating large, high-quality datasets for training remains a challenge, the integration of ML with high-throughput computations and automated experiments promises to revolutionize the pace of this compound innovation. advancedsciencenews.comresearchgate.netnrel.gov This synergy allows for a more systematic and efficient exploration of the vast chemical space, paving the way for the rational design of next-generation SPAN materials.

Machine Learning in Polymer Battery Material Design
ML Application AreaObjectiveCommon AlgorithmsSource
Direct Property PredictionPredict material properties (e.g., ionic conductivity, capacity) from its structure.Linear Regression, Random Forest, Support Vector Machine, Artificial Neural Networks acs.orgrsc.org
Inverse DesignIdentify material structures that exhibit a desired set of properties.Generative Adversarial Networks (GANs), Evolutionary Algorithms rsc.orgacs.org
Accelerated DiscoveryGuide experimental synthesis and characterization to focus on promising candidates.Active Learning, Bayesian Optimization researchgate.net

Sustainable Synthesis and Lifecycle Analysis Considerations for this compound

The progression of this compound science is increasingly intersecting with the principles of green chemistry and sustainable engineering. europa.eursc.org This involves developing environmentally benign synthesis routes and conducting thorough lifecycle assessments to understand the polymer's environmental footprint from its creation to its disposal.

Sustainable Synthesis:

Green chemistry aims to design chemical products and processes that minimize or eliminate the use and generation of hazardous substances. europa.eu For this compound, this translates into several key research directions:

Low-Temperature Synthesis: Conventional synthesis of SPAN often requires high temperatures. Researchers have developed novel two-step heating processes at lower temperatures. For instance, a process involving a first plateau at 150°C to melt elemental sulfur, followed by a second at 300°C to induce the cyclization of polyacrylonitrile and incorporate sulfur, has been successfully demonstrated. researchgate.net This approach not only reduces energy consumption but also represents a more cost-effective production route. researchgate.net

Solvent Minimization: A key principle of green chemistry is the reduction or replacement of hazardous solvents. rsc.orgrsc.org Future research in SPAN synthesis is geared towards using benign solvents or developing solvent-free methods to reduce the environmental impact of the manufacturing process. rsc.org

Use of Bio-Based Precursors: A forward-looking strategy for sustainable polymer production involves the use of renewable, bio-based raw materials. rsc.orgmpg.de While current SPAN synthesis relies on petroleum-derived acrylonitrile (B1666552), future research could explore pathways to produce the polyacrylonitrile backbone from biomass, significantly improving the polymer's sustainability profile.

Lifecycle Analysis (LCA) Considerations:

A Lifecycle Assessment (LCA) is a systematic evaluation of the environmental impacts of a product throughout its entire life, from raw material extraction to end-of-life. frontiersin.org While comprehensive LCA studies specifically for this compound are not yet widely available, a framework based on established standards like ISO 14040 can be outlined. frontiersin.org Such an analysis is critical for quantifying its environmental credentials compared to other materials.

The LCA for this compound would need to consider:

Raw Material Acquisition: The environmental costs associated with the production of acrylonitrile and sulfur.

Manufacturing: Energy consumption during polymerization and sulfurization, as well as the impact of any solvents or catalysts used. researchgate.net Research shows that for other polymers, electricity consumption during conversion can be a significant contributor to environmental impact. researchgate.net

Product Use Phase: The efficiency and longevity of SPAN in its application, for example, as a cathode in long-life lithium-sulfur batteries. acs.org

End-of-Life: The potential for recycling the polymer or its components and the environmental impact of its disposal.

The table below outlines the key stages and factors for a prospective LCA of this compound.

LCA StageKey Considerations for this compoundPotential for Sustainability Improvement
Raw Material Extraction Impact of acrylonitrile synthesis (typically from fossil fuels). Environmental effects of sulfur mining and refining.Development of bio-based acrylonitrile. Use of sulfur from industrial waste streams.
Manufacturing & Processing Energy consumption for heating during polymerization and sulfurization. Use and disposal of solvents and catalysts.Adoption of low-temperature synthesis routes. researchgate.net Implementation of solvent-free processes or use of green solvents. rsc.org
Use Phase Performance and durability in applications like Li-S batteries (e.g., cycle life, energy density).Enhancing electrochemical performance and cycle stability to prolong product life. acs.org
End-of-Life Management Recyclability of the polymer backbone and sulfur components. Toxicity and environmental impact of disposal.Designing for chemical circularity to recover monomers or valuable components. nih.gov

Theoretical Advancements in Multiscale Modeling of this compound Behavior

Multiscale modeling has become an indispensable tool in polymer science, enabling researchers to connect the molecular-level chemistry of a polymer to its bulk-level properties and behavior. mtu.edunumberanalytics.com This hierarchical approach is particularly valuable for complex materials like SPAN, where electrochemical performance is intrinsically linked to its molecular structure. mtu.edu

Computational methods, spanning from the atomic to the macroscopic level, provide insights that are often difficult to obtain through experiments alone. numberanalytics.comnih.gov These techniques include:

Quantum Mechanics (QM): Used to study electronic structures, reaction mechanisms, and bonding at the atomic level. Density Functional Theory (DFT) is a common QM method used to investigate SPAN. acs.orgrsc.org

Molecular Dynamics (MD): Simulates the physical movements of atoms and molecules, providing insight into the conformational dynamics and structural evolution of the polymer chains.

Coarse-Graining: Simplifies the representation of the polymer to study larger systems and longer timescales, bridging the gap between molecular and continuum models. numberanalytics.comacs.org

Continuum Models: Describe the material at a macroscopic level, predicting bulk properties like mechanical strength and viscoelasticity. mtu.edu

Computational Insights into SPAN:

In the context of this compound, theoretical and computational studies have provided critical insights into its function, particularly as a cathode material in lithium-sulfur batteries.

Elucidating Reaction Mechanisms: Computational studies have been instrumental in modeling the discharge process of SPAN. rsc.org They have shown that multiple lithiation steps occur, and the resulting lithium sulfide (B99878) (Li₂S) units are stabilized by nucleating on the nitrogen-rich polymer backbone. rsc.org This mechanism is key to preventing the formation of long-chain polysulfides and the associated "shuttle effect" that plagues conventional lithium-sulfur batteries. rsc.org

Predicting Electrochemical Properties: Simulations have successfully emulated the discharge voltage profiles observed in experiments. acs.orgosti.gov These models reveal that sulfur reduction follows multiple pathways depending on its interaction with the carbon backbone. acs.org

Understanding Capacity Loss: A significant challenge with SPAN has been an irreversible capacity loss during the first charge/discharge cycle. acs.org Computational models have helped identify that this loss is associated with intramolecular dehydrogenation and some loss of sulfur. acs.org Furthermore, simulations have identified specific Li+ binding sites within the backbone that may contribute to this irreversible capacity loss by making Li+ deintercalation energetically costly. acs.orgosti.gov

The following table summarizes the application of various modeling techniques to understand this compound behavior.

Modeling TechniqueScaleApplication/Finding for this compoundReference
Density Functional Theory (DFT) Atomic / ElectronicCalculation of Gibbs free energy to determine dominant species during discharge. Modeling of the solid electrolyte interphase (SEI) to understand interfacial reactivity. rsc.orgosti.gov
Computational Chemistry / MD MolecularElucidation of the lithiation mechanism and sulfur reduction pathways. Investigation of structural features that vary with synthesis conditions. acs.orgosti.govrsc.org
Hierarchical Multiscale Modeling Atomic to ContinuumConnecting molecular chemistry to bulk electrochemical behavior. Guiding the rational design of synthesis pathways for improved performance. acs.orgmtu.edu

These theoretical advancements are not merely academic; they provide a blueprint for the rational design of next-generation SPAN materials with enhanced performance and stability. acs.orgacs.org By integrating computational modeling with experimental validation, researchers can accelerate the development of SPAN polymers for high-performance energy storage applications.

Q & A

Basic: What are the established methodologies for synthesizing SPAN polymers, and how do reaction parameters influence structural properties?

Methodological Answer:
SPAN (Sulfonated Polyacrylonitrile) polymers are typically synthesized via sulfonation of polyacrylonitrile (PAN) precursors. Key parameters include:

  • Sulfonation temperature : Higher temperatures (80–120°C) increase sulfonation degree but may degrade polymer chains .
  • Reagent concentration : Excess sulfuric acid improves sulfonation efficiency but risks cross-linking .
  • Reaction time : Prolonged durations (4–12 hours) enhance sulfonic group incorporation but require balancing against side reactions .
    To optimize structural properties, researchers should systematically vary parameters using a factorial design approach, cross-validating outcomes with FTIR (sulfonic group quantification) and elemental analysis .

Basic: Which characterization techniques are most effective for analyzing SPAN polymer morphology and molecular weight distribution?

Methodological Answer:
A multi-technique approach is critical:

  • Morphology :
    • SEM/TEM : Visualize pore structure and surface topography (resolution: 1–10 nm) .
    • AFM : Quantify surface roughness and mechanical properties .
  • Molecular weight :
    • GPC : Determine weight-average molecular weight (Mw) and polydispersity index (PDI) using calibrated standards .
    • Intrinsic viscosity : Correlate with molecular weight via Mark-Houwink equations .
      For reproducibility, document instrument calibration protocols and solvent systems (e.g., DMF for GPC) to ensure cross-study comparability .

Advanced: How can researchers resolve contradictions in reported this compound properties across different studies?

Methodological Answer:
Contradictions often arise from variations in synthesis protocols or characterization methods. A systematic resolution strategy includes:

Replicate experiments : Verify reported conditions (e.g., sulfonation time, acid concentration) .

Cross-validate techniques : Compare XRD crystallinity data with DSC thermal analysis to confirm phase behavior .

Statistical meta-analysis : Apply ANOVA to identify significant parameter effects across datasets .
For instance, discrepancies in proton conductivity may stem from inconsistent hydration levels during testing; standardize testing protocols (e.g., 95% RH, 25°C) .

Advanced: What interdisciplinary approaches are recommended for designing this compound-based composites with enhanced functional properties?

Methodological Answer:
Interdisciplinary strategies leverage materials science, chemistry, and engineering:

  • Nanocomposite design : Integrate graphene oxide (GO) into SPAN matrices to enhance mechanical strength (test via tensile assays) and ionic conductivity (impedance spectroscopy) .
  • Computational modeling : Use DFT simulations to predict sulfonic group orientation and optimize ion transport pathways .
    Collaborate with industry partners to access advanced characterization tools (e.g., synchrotron X-ray scattering) . Document all material interfaces and processing conditions to ensure reproducibility .

Advanced: What frameworks ensure rigorous experimental design when investigating this compound degradation mechanisms?

Methodological Answer:
Adopt the PICO framework to structure research questions:

  • Population : this compound films under thermal stress.
  • Intervention : Accelerated aging at 150°C.
  • Comparison : Untreated vs. UV-stabilized SPAN.
  • Outcome : Degradation rate via TGA mass loss .
    Apply FINER criteria to evaluate feasibility:
  • Feasible : Use lab-scale ovens for aging tests.
  • Novel : Investigate antioxidant additives.
  • Ethical : Follow waste disposal protocols for sulfonated polymers .

Advanced: How should researchers address reproducibility challenges in this compound synthesis protocols?

Methodological Answer:
Key steps include:

Detailed documentation : Record batch-specific parameters (e.g., PAN precursor lot, humidity during sulfonation) .

Inter-laboratory validation : Share samples with collaborating labs for independent characterization .

Open data practices : Deposit raw NMR/GPC data in repositories like Dryad or Figshare with DOIs for public access .
For critical steps (e.g., acid quenching), provide video protocols to demonstrate technique nuances .

Basic: What statistical methods are essential for validating this compound performance data in electrochemical applications?

Methodological Answer:

  • Error analysis : Calculate standard deviations for proton conductivity measurements across ≥3 replicates .
  • Regression modeling : Correlate sulfonation degree (independent variable) with ionic conductivity (dependent variable) using least-squares fitting .
  • Outlier detection : Apply Grubbs’ test to exclude anomalous data points in cyclic voltammetry results .
    Report confidence intervals (95% CI) and effect sizes to quantify practical significance .

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